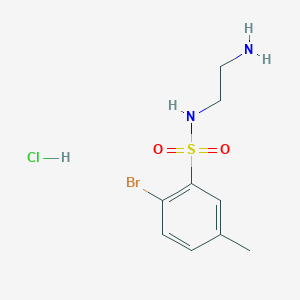

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H14BrClN2O2S and its molecular weight is 329.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative with potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound's structure includes a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, the compound has been evaluated for its cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the arylsulfonamide moiety significantly influence the antiproliferative activity.

Key Findings

- Cytotoxicity : Compounds with similar structures have shown significant cytotoxicity against colon cancer cell lines, with IC50 values indicating potent activity (e.g., some analogs exhibit IC50 values as low as 3 nM) .

- Mechanism of Action : The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation, potentially through interference with cholesterol biosynthesis and other metabolic pathways .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Specifically, sulfonamides are known to inhibit various enzymes involved in metabolic processes.

Enzyme Targets

- Urease Inhibition : Some related compounds have demonstrated strong inhibition against urease enzymes, which are relevant in treating certain infections and conditions associated with urea metabolism .

- α-glucosidase and α-amylase : Inhibitory effects on these enzymes have been observed, suggesting potential applications in managing diabetes by modulating carbohydrate metabolism .

Structure-Activity Relationship (SAR)

The SAR analysis of sulfonamide derivatives provides insights into how structural modifications can enhance or diminish biological activity.

Table 1: SAR Insights for Sulfonamide Derivatives

| Compound | Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | 4-Methoxy substitution | 25 nM | High antiproliferative activity |

| Compound B | Ortho-bromo substitution | 3 nM | Very high potency |

| Compound C | Para-nitro substitution | 9.1 nM | Moderate activity |

| Compound D | 2-Methoxy addition | 4.5 nM | Increased potency |

Case Studies

- Colon Cancer Cell Lines : A study focusing on the cytotoxic effects of TASIN analogs demonstrated that structural variations significantly impacted their effectiveness against colon cancer cell lines, reinforcing the importance of SAR in drug design .

- Diabetes Management : Research on related sulfonamides highlighted their potential as α-glucosidase inhibitors, which could be beneficial in developing treatments for diabetes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that sulfonamide derivatives, including N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride, exhibit promising anticancer properties. A study highlighted the compound's structural modifications that enhance its potency against specific cancer cell lines. For instance, certain analogs demonstrated selective inhibition of colon cancer cell lines with mutations in the APC gene, showcasing an IC50 value as low as 30 pM . This specificity suggests potential for targeted cancer therapies.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression and other diseases. The sulfonamide group is known to interact with enzyme active sites, potentially leading to effective inhibitors of pathways involved in tumor growth and angiogenesis . In particular, derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .

Biological Research

1. Cell Culture Applications

This compound serves as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within a range conducive to cellular activities, supporting various biological experiments . This property is essential for experiments requiring stable physiological conditions.

2. Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of sulfonamide derivatives. These studies focus on how different substituents affect the biological activity of the compounds, leading to the identification of more potent analogs with improved metabolic stability and reduced toxicity .

Therapeutic Potential

1. Treatment of Inflammatory Disorders

The anti-inflammatory properties of sulfonamides suggest that this compound could be explored for treating conditions characterized by excessive inflammation. Its mechanism may involve modulation of immune responses through inhibition of pro-inflammatory mediators .

2. Neurological Applications

Emerging research indicates that certain sulfonamide derivatives can potentiate glutamate receptor function, which may have implications for neurological disorders such as epilepsy and neurodegenerative diseases . This application opens avenues for developing new treatments targeting excitatory neurotransmission.

Case Studies

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNBRCDUSVSMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.